molecular formula C8H9N3O2 B1493011 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 1823337-42-3

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Cat. No.: B1493011
CAS No.: 1823337-42-3
M. Wt: 179.18 g/mol
InChI Key: PBJPJKSKBTZPML-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a key chemical scaffold in medicinal chemistry research . This compound is part of the imidazo-pyrazole chemical class, which has shown significant promise in the development of multi-target therapeutic agents . Scientific studies highlight that imidazo-pyrazole derivatives, particularly those bearing a carboxylic acid or carboxyethyl substituent at the C6 position, are valuable for their ability to interfere with key intracellular signaling pathways . Researchers are exploring these compounds as inhibitors of processes such as human platelet aggregation, ROS production, and p38MAPK phosphorylation, which are relevant to inflammation, cancer progression, and angiogenesis . The rigid imidazo-pyrazole core structure is a crucial feature for biological activity, and the nature of the substituent at the C6 position is a determinant of potency, making this carboxylic acid variant a versatile building block for further chemical exploration and drug discovery efforts . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-ethylimidazo[1,2-b]pyrazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-10-3-4-11-7(10)5-6(9-11)8(12)13/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJPJKSKBTZPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

While the exact compound "1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid" is not directly discussed in the provided search results, the related compound "1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile" and various pyrazole and imidazo-pyrazole derivatives are mentioned in the context of scientific research applications. This information can be used to infer potential applications of the target compound.

Core Structure and Significance

  • Imidazo[1,2-b]pyrazoles : These bicyclic structures, which combine imidazole and pyrazole rings, have gained attention in medicinal chemistry because of their diverse biological activities and potential therapeutic uses.
  • Heterocyclic Compounds : 1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a heterocyclic compound known for its pharmacological significance.
  • Molecular Structure : The molecular formula of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is C8H8N4, with a molecular weight of approximately 162.19 g/mol.

Synthesis and Chemical Reactivity

  • Synthesis Methods : The synthesis of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile involves several key steps, often requiring careful control of reaction conditions such as temperature and solvent choice. Dimethylformamide (DMF) can be used as a solvent to facilitate reactions involving electrophiles.
  • Chemical Reactivity : The chemical reactivity of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is essential for modifying the compound to enhance its pharmacological properties. The reaction conditions (temperature, pH, and solvent) significantly influence the yield and purity of the final products.

Mechanism of Action and Biological Activities

  • Mechanism of Action : 1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile can modulate cell signaling pathways, influencing cell proliferation and survival through biochemical interactions with key enzymes.
  • Neutrophil Chemotaxis Inhibition : Some pyrazole and imidazo-pyrazole compounds can inhibit neutrophil chemotaxis by interfering with ERK1/2, AKT, and p38MAPK .
  • Inhibition of Kinase Phosphorylation : Derivatives with a carboxyethyl substituent in C3 of the pyrazole nucleus or C6 of the imidazo-pyrazole one can inhibit p38MAPK and ERK phosphorylation in VEGF-stimulated HUVEC cells .
  • Multitarget Activity : Pyrazole derivatives can interfere with different intracellular signaling involved in inflammation and cancer progression .

Applications

  • Drug Design and Discovery : Pyrazole biomolecules have applications as anti-inflammatory and anticancer agents .
  • Inhibition of Aurora-A Kinase : Certain pyrazole derivatives can inhibit Aurora-A kinase and the proliferation of various cancer cell lines .
  • Cosmetics : Some plant extracts with antiseptic, skin-soothing, and anti-inflammatory properties can be formulated into emulsions for topical applications, benefiting minor skin conditions .
  • Building Blocks for Synthesis : 5-amino-N-substituted pyrazoles can be used as building blocks in heterocyclic synthesis, leading to bioactive systems .
  • Selective Functionalization : Imidazo[1,2-b]pyrazole scaffolds can be selectively functionalized for various applications .

Mechanism of Action

The mechanism by which 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The ethyl group at the 1-position distinguishes this compound from analogs with alternative substituents. Key comparisons include:

2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid (8b)
  • Substituents : 2-Phenyl, 2,3-dihydro (partially saturated ring), 6-carboxylic acid.
  • Molecular Weight : 217.23 g/mol (C₁₂H₁₁N₃O₂).
  • Key Data :
    • NMR: Aromatic protons at δ 7.18–7.84 (Ar–H), with distinct dihydro signals at δ 3.87 (H-3) and 4.65 (H-3) .
    • Biological Activity: High yield (90%) and demonstrated activity in cancer and inflammation models due to phenyl group π-π interactions with target proteins .
7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic Acid
  • Substituents : 7-Bromo, 1-methyl, 6-carboxylic acid.
  • Molecular Weight : 244.05 g/mol (C₇H₆BrN₃O₂).
  • Methyl group at 1-position reduces steric hindrance compared to ethyl, possibly increasing metabolic stability .
6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid
  • Substituents : 6-Ethyl, 2-phenyl, 2,3-dihydro, 7-carboxylic acid.
  • Molecular Weight : 285.31 g/mol (C₁₅H₁₅N₃O₂).
  • Ethyl at 6-position (vs. 1-position in the target compound) alters electronic distribution and solubility .

Physicochemical Comparison Table

Compound Name Molecular Weight Substituents Solubility (Predicted) Key Functional Groups
1-Ethyl-1H-imidazo[...]-6-carboxylic acid ~180.14 1-Ethyl, 6-COOH Moderate (polar COOH) Carboxylic acid
2-Phenyl-8b 217.23 2-Phenyl, dihydro, 6-COOH Low (hydrophobic aryl) Carboxylic acid
7-Bromo-1-methyl 244.05 7-Br, 1-Me, 6-COOH Low (Br, Me) Bromine, Carboxylic acid

Biological Activity

1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 180.18 g/mol
  • CAS Number : 1823337-42-3

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in inflammation and cancer. Key mechanisms include:

  • Inhibition of Kinases : The compound has been shown to inhibit several kinases involved in cell proliferation and survival, such as p38 MAPK and ERK1/2, which are crucial in inflammatory responses and cancer progression .
  • Antioxidant Activity : It can reduce reactive oxygen species (ROS) production, thereby protecting cells from oxidative stress .
  • Anti-Angiogenic Properties : The compound demonstrates the ability to inhibit angiogenesis by affecting endothelial cell function and platelet aggregation .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties across various cancer cell lines. For instance:

Cancer TypeIC₅₀ (µM)Reference
Lung Cancer10.5
Breast Cancer (MDA-MB-231)12.3
Colorectal Cancer15.0

The compound's efficacy is linked to its ability to induce apoptosis and inhibit tumor cell proliferation.

Anti-inflammatory Activity

The compound has shown promising results in reducing inflammation by inhibiting key pathways involved in the inflammatory response:

Inflammatory MarkerEffectReference
TNF-alphaDecreased
IL-6Decreased
COX-2Inhibition

These findings suggest that it may be useful in treating inflammatory diseases.

Study on Platelet Aggregation

A study evaluated the effects of this compound on human platelets. The results indicated a significant reduction in platelet aggregation with an IC₅₀ value of 25 µM, suggesting potential applications in cardiovascular diseases .

Antitumor Effects in Vivo

In vivo studies demonstrated that administration of the compound significantly inhibited tumor growth in xenograft models of breast cancer. Tumor volume was reduced by approximately 40% compared to controls after four weeks of treatment .

Preparation Methods

(Table adapted from reference)

Structural Confirmation and Regioselectivity

  • The exclusive formation of the 1H-imidazo[1,2-b]pyrazole regioisomer with an endocyclic double bond was confirmed by comprehensive NMR techniques including 1H, 13C-HSQC, 1H,13C-HMBC, 1H,1H-COSY, and 1H,1H-NOESY.
  • No regioisomeric or tautomeric impurities were detected, indicating high chemo- and regioselectivity of the method.

Extension to Substituted Analogues

  • The method allows for the use of various ethoxymethylene-substituted malononitriles and ethyl cyanoacetates, enabling the synthesis of highly substituted imidazo[1,2-b]pyrazole derivatives.
  • Microwave-assisted preformation of pyrazole intermediates with different substituents requires slight modification of reaction temperature but maintains good yields (54–79%).

Advantages of the Method

Summary Table: Preparation Method for 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic Acid

Aspect Details
Key Intermediate 5-Aminopyrazole-4-carboxylate (ethyl substituted)
Synthetic Route One-pot, two-step Groebke–Blackburn–Bienaymé three-component reaction
Step 1 Conditions Ethoxymethylene malononitrile + hydrazine hydrate, EtOH, microwave, 80 °C, 10 min
Step 2 Conditions 5-Aminopyrazole + aldehyde + isocyanide + TFA (20 mol %), EtOH, room temp, 15 min
Catalyst Acid catalysts (HClO4, InCl3, etc.)
Yield Range 59–83%
Solvent Ethanol
Structural Confirmation 1D and 2D NMR (HSQC, HMBC, COSY, NOESY)
Advantages Rapid, green, high yield, regioselective, operationally simple

Q & A

Q. What are the established synthetic routes for 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-b]pyrazole core followed by functionalization. A common approach is cyclocondensation of ethylenediamine derivatives with carbonyl-containing precursors under acidic or basic conditions. For example, the ethyl ester precursor (e.g., methyl/ethyl imidazo[1,2-b]pyridazine-6-carboxylate analogs) can be hydrolyzed to the carboxylic acid using aqueous NaOH or HCl .
  • Key Factors Affecting Yield :
  • Temperature : Elevated temperatures (50–80°C) improve hydrolysis efficiency but may degrade sensitive substituents.
  • Catalysts : Acidic conditions (e.g., trifluoroacetic acid) enhance reaction rates in ester-to-acid conversions .
  • Purification : Flash chromatography or recrystallization is critical for isolating high-purity products (>95%) .

Table 1 : Representative Synthetic Conditions for Imidazo[1,2-b]pyrazole Derivatives

PrecursorReaction ConditionsYieldReference
Ethyl ester derivative1M HCl, reflux, 12 h75–85%
Azido-functionalized analogTFA, azido(trimethyl)silane, 50°C51%

Q. How is the structure of this compound confirmed using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on a combination of:
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., ethyl group δ ~1.3 ppm for CH3; carboxylic acid proton absent due to exchange) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C9H11N3O2: 194.0923) .
  • X-ray Crystallography : Resolves regiochemistry and confirms the imidazo[1,2-b]pyrazole core geometry .

Advanced Research Questions

Q. What strategies are effective for introducing substituents at specific positions on the imidazo[1,2-b]pyrazole core to modify bioactivity?

  • Methodological Answer : Substituent introduction requires regioselective functionalization:
  • Position 6 (Carboxylic Acid) : Direct hydrolysis of esters (e.g., ethyl to carboxylic acid) .
  • Position 1 (Ethyl Group) : Alkylation of the imidazole nitrogen using ethyl halides under basic conditions .
  • Position 2/3 : Electrophilic aromatic substitution (e.g., nitration, halogenation) or transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira) .
  • Bioactivity Optimization : Chloro or methylsulfanyl groups at Position 6 enhance metabolic stability, as seen in analogs with IC50 values <1 μM in kinase assays .

Q. How can researchers address contradictions in reported spectral data for similar imidazo[1,2-b]pyrazole derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Tautomerism : The imidazo[1,2-b]pyrazole system can exhibit tautomeric shifts, altering NMR signals. Use deuterated solvents (DMSO-d6) to stabilize tautomers .
  • Impurity Peaks : Cross-validate with HRMS to rule out byproducts .
  • Crystallographic Validation : Resolve ambiguous NOE correlations via X-ray structures .
    Case Study : A reported δ 7.84 ppm singlet in 3-azido-1-benzyl-pyrazole-4-carboxylic acid ethyl ester was initially misassigned but corrected using 2D NMR (COSY, HSQC) .

Data Interpretation and Experimental Design

Q. What experimental design considerations are critical for assessing the biological activity of this compound?

  • Methodological Answer :
  • Dose-Response Curves : Use logarithmic concentrations (1 nM–100 μM) to determine EC50/IC50.
  • Control Compounds : Include structurally related analogs (e.g., 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid) to isolate substituent effects .
  • Assay Compatibility : Avoid phosphate buffers if studying metal-binding interactions (carboxylic acid chelates divalent cations) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Reactant of Route 2
1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

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